![molecular formula C20H15FN6O4S B14138128 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 1209726-04-4](/img/structure/B14138128.png)
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex heterocyclic compound. It features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of fluorophenyl and nitrophenyl groups further enhances its potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves condensation reactions, annulation of multiple bonds, or thiirane ring formation . For N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, the synthesis can be divided into several steps:
Condensation Reaction: The initial step involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate.
Transformation to Thiazolo[3,2-b][1,2,4]triazoles: The obtained thioethers are then transformed into thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium.
Final Coupling: The final step involves coupling the thiazolo[3,2-b][1,2,4]triazole derivative with the appropriate fluorophenyl and nitrophenyl groups under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of microwave irradiation for oxidative alkylation and acidic condensation .
化学反応の分析
Types of Reactions
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
作用機序
The mechanism of action of N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are known for their enhanced pharmacological properties.
Uniqueness
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to its specific combination of fluorophenyl and nitrophenyl groups, which may enhance its biological activity and specificity .
特性
CAS番号 |
1209726-04-4 |
|---|---|
分子式 |
C20H15FN6O4S |
分子量 |
454.4 g/mol |
IUPAC名 |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-5-3-4-12(10-13)17-24-20-26(25-17)14(11-32-20)8-9-22-18(28)19(29)23-15-6-1-2-7-16(15)27(30)31/h1-7,10-11H,8-9H2,(H,22,28)(H,23,29) |
InChIキー |
CULIUWWTDGJAAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
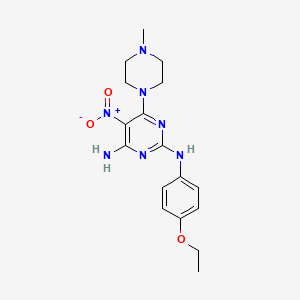
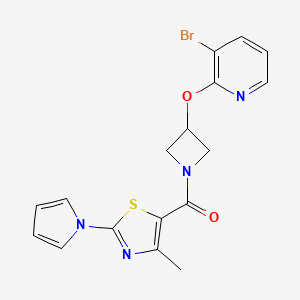
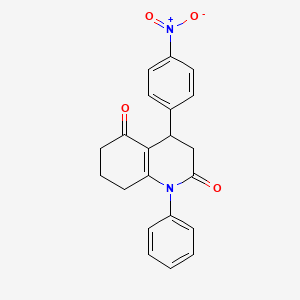
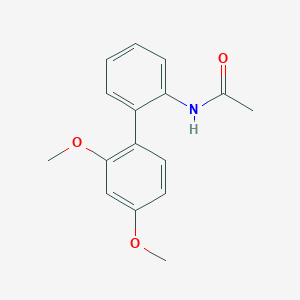
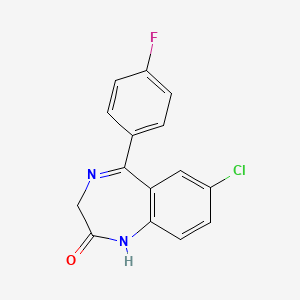
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
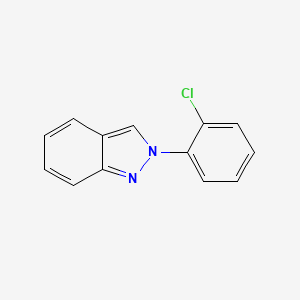
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

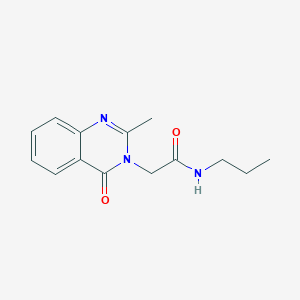
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
